12h-Benzo[a]phenothiazine-1-carboxylic acid
Description
Properties
CAS No. |
6314-44-9 |
|---|---|
Molecular Formula |
C17H11NO2S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
12H-benzo[a]phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C17H11NO2S/c19-17(20)11-5-3-4-10-8-9-14-16(15(10)11)18-12-6-1-2-7-13(12)21-14/h1-9,18H,(H,19,20) |
InChI Key |
UENNCHJUWHZXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC4=C3C(=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12h-Benzo[a]phenothiazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]phenothiazine core, followed by the introduction of the carboxylic acid group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 12h-Benzo[a]phenothiazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
12h-Benzo[a]phenothiazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12h-Benzo[a]phenothiazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. This property is particularly useful in polymerization reactions and other synthetic processes.
Comparison with Similar Compounds
Phenothiazine-1-carboxylic Acid
Phenoxazine-1-carboxylic Acid
- Synthesis: Lower yield (5%) under identical conditions, attributed to reduced reactivity of the oxygen atom in phenoxazine versus sulfur in phenothiazine .
- Implication: Sulfur’s polarizability enhances metalation efficiency, making phenothiazine derivatives more synthetically accessible .
8-Trifluoromethylphenothiazine-1-carboxylic Acid
- Substituent Effect : The trifluoromethyl (-CF₃) group at position 8 increases electron-withdrawing character, altering thermal properties (e.g., heat capacity, Cₚ,gas = 517–564 J/mol·K across 837–1067 K) .
Isomeric and Fused-Ring Derivatives
12H-Benzo[b]phenothiazine
- Structure : Benzene fused at the [b] position, altering ring conjugation and steric profile.
- Physical Properties: Higher density (1.274 g/cm³) and boiling point (467.7°C) compared to non-fused phenothiazines .
12H-Benzo[b]phenoxazine-1-carboxylic Acid (8-butoxy-3-nitro)
- Substituents: Nitro (-NO₂) and butoxy (-OBut) groups enhance steric bulk and electronic complexity.
- Molecular Weight: 394.38 g/mol (C₂₁H₁₈N₂O₆), significantly higher than non-substituted analogs .
Substituent Effects on Chemical Properties
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase thermal stability and alter spectroscopic profiles .
- Electron-Donating Groups (e.g., -OBut) : Enhance solubility in organic solvents but may reduce reactivity toward electrophiles .
Stability and Functionalization Potential
- Lactam Formation: The benzo[a]-fused derivative readily dehydrates to a lactam, a trait absent in non-fused phenothiazines, highlighting its utility in heterocyclic chemistry .
- Desulfurization: Converts the phenothiazine core to a carbazole analog (N-phenylnaphthastyril), demonstrating its versatility as a synthetic intermediate .
Biological Activity
12h-Benzo[a]phenothiazine-1-carboxylic acid is a compound belonging to the phenothiazine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its structure includes a carboxylic acid functional group, which may influence its solubility and reactivity, thus impacting its biological activity.
- Molecular Formula : C17H11NO2S
- Molecular Weight : 297.34 g/mol
- CAS Number : 6314-44-9
This compound exhibits various biological activities through several mechanisms, including:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies indicate that it can modulate signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in treating psychiatric disorders.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.8 |
These results indicate significant cytotoxicity against multiple cancer types, suggesting a potential role as an anticancer agent.
Case Studies
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results showed that treatment led to increased apoptosis rates and reduced cell viability, suggesting that the compound may serve as a lead for developing new anticancer therapies.
- Neuropharmacological Investigation : A recent publication highlighted the compound's potential as an antidepressant by demonstrating its ability to enhance serotonin levels in animal models. This effect was attributed to its interaction with serotonin receptors, indicating a possible mechanism for mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
